

# Ropanicant (SUVN-911): A Comprehensive Pharmacological and Behavioral Profile

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## Compound of Interest

Compound Name: Ropanicant

Cat. No.: B12772454

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## Introduction

**Ropanicant** (also known as SUVN-911) is a novel, potent, and selective antagonist of the  $\alpha 4 \beta 2$  nicotinic acetylcholine receptor (nAChR) currently under investigation for the treatment of major depressive disorder (MDD).[1][2] Developed by Suven Life Sciences, this orally bioavailable compound has demonstrated a promising preclinical and clinical profile, suggesting a potential for a rapid onset of action and a favorable side-effect profile compared to existing antidepressant therapies.[3] This technical guide provides an in-depth summary of the pharmacological and behavioral characterization of **Ropanicant**, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

## Mechanism of Action

**Ropanicant** is a selective antagonist of the  $\alpha 4 \beta 2$  subtype of neuronal nicotinic acetylcholine receptors.[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are involved in regulating various physiological processes, including mood and cognition.[1][4] By antagonizing the  $\alpha 4 \beta 2$  nAChR, **Ropanicant** is thought to modulate downstream signaling pathways, leading to its antidepressant effects. Preclinical studies have shown that administration of **Ropanicant** leads to a significant increase in the levels of serotonin and brain-derived neurotrophic factor (BDNF) in the brain.[1][5] Furthermore, it has been observed to reduce the activity of ionized calcium-binding adaptor molecule 1 (Iba1), a marker of microglial activation.[1]

## Signaling Pathway

The proposed signaling pathway for **Ropanicant**'s antidepressant effect is initiated by its antagonism of the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor. This action is hypothesized to lead to a cascade of downstream events, including the modulation of neurotransmitter release and the promotion of neurotrophic factors, ultimately culminating in its therapeutic effects.



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Proposed Signaling Pathway of **Ropanicant**.

## Pharmacological Properties

## Binding Affinity

**Ropanicant** demonstrates high affinity and selectivity for the  $\alpha 4\beta 2$  nAChR. In vitro binding assays have determined its binding affinity ( $K_i$ ) and its selectivity over other nAChR subtypes.

Receptor Subtype	Binding Affinity ( $K_i$ )	Reference
$\alpha 4\beta 2$ nAChR	1.5 nM	<a href="#">[1]</a>
$\alpha 3\beta 4$ nAChR	>10 $\mu$ M	<a href="#">[1]</a>

## Behavioral Pharmacology

**Ropanicant** has been evaluated in several rodent models of depression and has consistently demonstrated antidepressant-like effects.

## Preclinical Efficacy in Animal Models

Behavioral Assay	Species	Key Findings	Reference
Forced Swim Test (FST)	Rat	Exhibited antidepressant-like properties.	[1][5]
Differential Reinforcement of Low Rate 72-s (DRL-72s)	Rat	Showed antidepressant-like properties.	[1][5]
Sucrose Preference Test	Rat	Produced a significant reduction in anhedonia in a chronic mild stress model.	[1][5]
Reduction in Submissive Behavior Assay	Rat	Demonstrated an onset of antidepressant-like effect within one week of treatment.	[1]
Object Recognition Task	Rat	Devoid of cognitive dulling.	[1]
Sexual Dysfunction Assay	Rat	Devoid of sexual dysfunction.	[1]

## Pharmacokinetics

### Phase 1 Clinical Trials

Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted in healthy adult and elderly subjects to evaluate the safety, tolerability, and pharmacokinetics of **Ropanicant**.[\[5\]](#)[\[6\]](#)

Study Design	Population	Dosing Regimen	Key Findings	Reference
Single Ascending Dose	Healthy Male Subjects	0.5, 6, 15, 30, and 60 mg	Safe and well-tolerated up to 60 mg. Exposures were more than dose-proportional.	<a href="#">[5]</a> <a href="#">[6]</a>
Multiple Ascending Dose	Healthy Male Subjects	15, 30, and 45 mg once daily for 14 days	Safe and well-tolerated up to 45 mg. Showed accumulation with multiple dosing.	<a href="#">[5]</a> <a href="#">[6]</a>
Food, Sex, and Age Effect	Healthy Adult and Elderly Subjects	Single 30 mg oral dose	No significant effect of food or age on pharmacokinetic s. Sex-dependent pharmacokinetic s observed (higher exposure in females).	<a href="#">[5]</a> <a href="#">[6]</a>

## Pharmacokinetic Parameters (Multiple Dosing)

Parameter	Observation on Day 14 vs. Day 1	Reference
Maximum Concentration (Cmax)	1.5- to 2.5-fold higher	<a href="#">[5]</a> <a href="#">[6]</a>
Area Under the Curve (AUC0-24h)	1.6- to 4.0-fold higher	<a href="#">[5]</a> <a href="#">[6]</a>

## Clinical Efficacy

### Phase 2a Clinical Trial

A Phase 2a, open-label, proof-of-concept study (NCT06126497) was conducted to assess the safety, tolerability, and efficacy of **Ropanicant** in patients with moderate to severe MDD.[\[7\]](#)[\[8\]](#)

Study Design	Population	Treatment Arms	Primary Objective	Secondary Objective	Reference
Open-label, parallel-group	Patients with moderate to severe MDD	45 mg QD, 30 mg BID, 45 mg BID	Safety and tolerability	Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 2	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>

#### Efficacy Results (Phase 2a)

Timepoint	Change from Baseline in MADRS Total Score	Statistical Significance	Reference
Day 7	Mean improvement of 5.9 to 13.4 points	-	<a href="#">[7]</a> <a href="#">[9]</a>
Day 14	Mean improvement of 10.4 to 12.7 points	p < 0.0001	<a href="#">[7]</a> <a href="#">[9]</a>

Baseline MADRS score was 32.1, indicating moderate to severe depression.

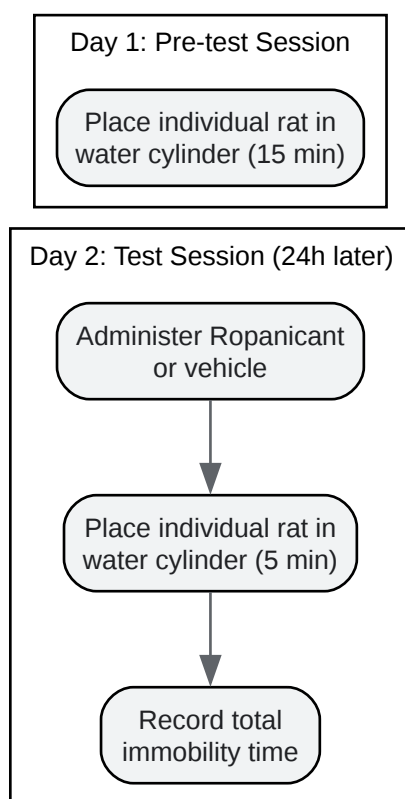
## Experimental Protocols

## In Vitro Receptor Binding Assay

Specific details of the receptor binding assay protocol, including the radioligand used, tissue preparation, and incubation conditions, would be detailed in the full-text publication of Nirogi R, et al. (2022).

## Forced Swim Test (FST) in Rats

The FST is a widely used behavioral model to screen for antidepressant activity. The protocol generally involves two sessions. On the first day (pre-test), rats are placed individually in a cylinder filled with water for 15 minutes. Twenty-four hours later (test session), they are placed back in the cylinder for 5 minutes, and the total time spent immobile is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.<sup>[1]</sup>



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Forced Swim Test Experimental Workflow.

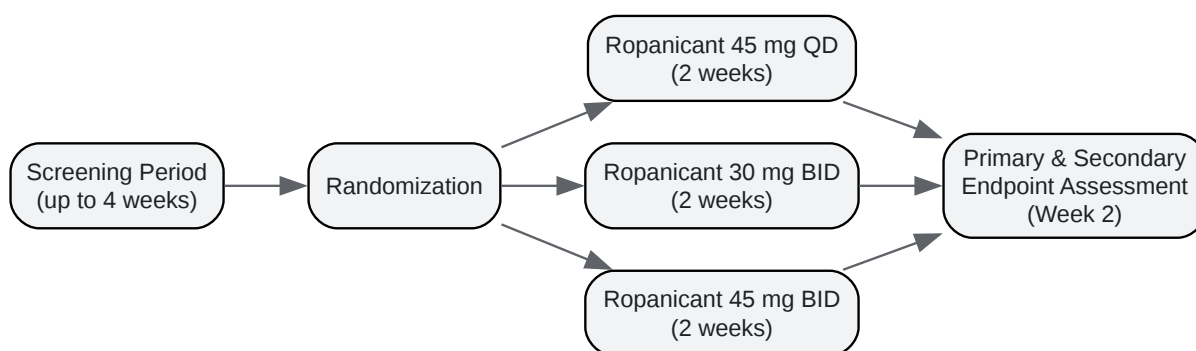
## Sucrose Preference Test in Rats



This test is used to measure anhedonia, a core symptom of depression. Rats are typically housed individually and given access to two bottles, one containing water and the other a sucrose solution. The consumption of each liquid is measured over a specific period. A preference for the sucrose solution is considered normal, while a decrease in sucrose preference is indicative of anhedonia. Antidepressant treatment is expected to reverse this deficit.[1]

## Phase 2a Clinical Trial Protocol (NCT06126497)

This was a multicenter, open-label, parallel-group study. Patients meeting the DSM-5 criteria for MDD with a MADRS score  $\geq 25$  were enrolled.[8][10] Following a screening period of up to 4 weeks, patients were randomized to one of three treatment arms for 2 weeks. The primary outcome was safety and tolerability, while the key secondary outcome was the change from baseline in the MADRS total score at week 2.[8]



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Phase 2a Clinical Trial Logical Flow.

## Conclusion

**Ropanicant** (SUVN-911) has demonstrated a compelling profile as a selective  $\alpha 4\beta 2$  nAChR antagonist with potential for the treatment of major depressive disorder. Its mechanism of action, involving the modulation of serotonin and BDNF, is supported by preclinical evidence. The compound has shown antidepressant-like effects in various animal models and has exhibited a favorable safety and pharmacokinetic profile in Phase 1 clinical trials. Importantly, the positive efficacy signal observed in the Phase 2a study, with a rapid and significant reduction in MADRS scores, warrants further investigation in larger, placebo-controlled trials.

The ongoing and planned clinical development will be crucial in establishing the therapeutic potential of **Ropanicant** as a novel antidepressant.

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